molecular formula C17H26O3 B15159912 3-Butoxy-7-hydroxy-1-phenylheptan-1-one CAS No. 652146-25-3

3-Butoxy-7-hydroxy-1-phenylheptan-1-one

Cat. No.: B15159912
CAS No.: 652146-25-3
M. Wt: 278.4 g/mol
InChI Key: OUOPRBKIICEZDM-UHFFFAOYSA-N
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Description

3-Butoxy-7-hydroxy-1-phenylheptan-1-one is a complex organic compound characterized by its unique structure, which includes a butoxy group, a hydroxy group, and a phenyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-7-hydroxy-1-phenylheptan-1-one typically involves multi-step organic reactions. One common approach is the esterification of 7-hydroxy-1-phenylheptan-1-one with butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-7-hydroxy-1-phenylheptan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butoxy-7-hydroxy-1-phenylheptan-1-one has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-butoxy-7-hydroxy-1-phenylheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Heptanone

  • 3-Phenylheptan-1-one

  • 7-Hydroxyheptan-1-one

  • 3-Butoxyheptan-1-one

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Properties

CAS No.

652146-25-3

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

3-butoxy-7-hydroxy-1-phenylheptan-1-one

InChI

InChI=1S/C17H26O3/c1-2-3-13-20-16(11-7-8-12-18)14-17(19)15-9-5-4-6-10-15/h4-6,9-10,16,18H,2-3,7-8,11-14H2,1H3

InChI Key

OUOPRBKIICEZDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCCCO)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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